Posaraprost

Description

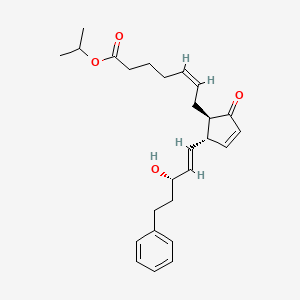

Structure

3D Structure

Properties

CAS No. |

172740-14-6 |

|---|---|

Molecular Formula |

C26H34O4 |

Molecular Weight |

410.5 g/mol |

IUPAC Name |

propan-2-yl (Z)-7-[(1R,2S)-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]-5-oxocyclopent-3-en-1-yl]hept-5-enoate |

InChI |

InChI=1S/C26H34O4/c1-20(2)30-26(29)13-9-4-3-8-12-24-22(16-19-25(24)28)15-18-23(27)17-14-21-10-6-5-7-11-21/h3,5-8,10-11,15-16,18-20,22-24,27H,4,9,12-14,17H2,1-2H3/b8-3-,18-15+/t22-,23-,24+/m0/s1 |

InChI Key |

UXNJSZBEHANTSL-YGCMUPCZSA-N |

Isomeric SMILES |

CC(C)OC(=O)CCC/C=C\C[C@@H]1[C@H](C=CC1=O)/C=C/[C@H](CCC2=CC=CC=C2)O |

Canonical SMILES |

CC(C)OC(=O)CCCC=CCC1C(C=CC1=O)C=CC(CCC2=CC=CC=C2)O |

Origin of Product |

United States |

Foundational & Exploratory

Posaraprost's Mechanism of Action in Trabecular Meshwork Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elevated intraocular pressure (IOP) is a primary risk factor for the development and progression of glaucoma, a leading cause of irreversible blindness worldwide. The trabecular meshwork (TM), a specialized tissue in the anterior chamber of the eye, plays a crucial role in regulating IOP by controlling the outflow of aqueous humor. Dysfunction of the TM leads to increased outflow resistance and consequently, elevated IOP.

Posaraprost is a selective prostaglandin EP2 receptor agonist under investigation for the treatment of glaucoma. Prostaglandin analogs are a first-line therapy for lowering IOP, and while many existing drugs in this class target the FP receptor, selective EP2 receptor agonists represent a promising therapeutic approach with a potentially distinct mechanism of action. This technical guide provides an in-depth overview of the putative mechanism of action of this compound in human trabecular meshwork (hTM) cells, focusing on its effects on the extracellular matrix, cell contractility, and the underlying signaling pathways.

Due to the limited availability of specific data on this compound, this guide incorporates data from other selective EP2 receptor agonists, such as Omidenepag, to provide a comprehensive understanding of the expected cellular and molecular effects.

Core Mechanism of Action in Trabecular Meshwork Cells

This compound, as a selective EP2 receptor agonist, is believed to lower intraocular pressure by increasing aqueous humor outflow through both the conventional (trabecular) and unconventional (uveoscleral) pathways. In the trabecular meshwork, its action is multifaceted, involving the modulation of the extracellular matrix (ECM), regulation of cell contractility and cytoskeleton, and activation of specific intracellular signaling cascades.

Signaling Pathways

Activation of the EP2 receptor by this compound in trabecular meshwork cells is expected to initiate a signaling cascade primarily through the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. This increase in cAMP can then trigger several downstream effects:

-

Protein Kinase A (PKA) Activation: cAMP activates PKA, which can phosphorylate various downstream targets, leading to changes in gene expression and cellular function.

-

Modulation of Rho/ROCK Signaling: The cAMP/PKA pathway can interfere with the RhoA/ROCK signaling pathway, which is a key regulator of TM cell contractility and ECM production. Inhibition of RhoA/ROCK signaling leads to relaxation of TM cells and a decrease in the production of profibrotic ECM components.

The following diagram illustrates the proposed signaling pathway of this compound in trabecular meshwork cells.

In-depth Technical Guide: The Quest for Posaraprost

A comprehensive review of the available scientific literature reveals no specific compound identified as "Posaraprost." Extensive searches of chemical and biomedical databases, as well as the broader scientific literature, did not yield any information on the discovery, synthesis, or biological activity of a molecule with this name.

This suggests several possibilities:

-

Novel or Preclinical Compound: "this compound" may be a very new or early-stage investigational compound that has not yet been disclosed in publicly available resources. Drug development pipelines are often kept confidential in the early phases.

-

Alternative Nomenclature: The compound may be known by a different chemical name, internal company code, or a future brand name that is not yet publicly associated with "this compound."

-

Misspelling or Typographical Error: It is possible that the name "this compound" is a misspelling of an existing prostaglandin analog. The "-prost" suffix is common for this class of molecules, which includes well-known drugs like Latanoprost, Travoprost, and Bimatoprost.

While a detailed guide on "this compound" cannot be provided due to the absence of information, this document will, for illustrative purposes, outline the typical discovery and synthesis pathway for a hypothetical prostaglandin analog, drawing on established methodologies in the field. This will serve as a framework for understanding the processes that would be involved in the development of a compound like "this compound," should it exist.

I. The Discovery Pathway of a Prostaglandin Analog

The discovery of new prostaglandin analogs is typically driven by the need for improved therapeutic profiles, such as enhanced efficacy, better safety, or a more convenient dosing regimen compared to existing treatments. The process generally follows these key stages:

-

Target Identification and Validation: Researchers identify a specific biological target, often a prostaglandin receptor subtype (e.g., FP, EP, or IP receptors), that is implicated in a particular disease state. Validation involves confirming that modulating the activity of this target will likely lead to a therapeutic benefit.

-

Lead Generation and Optimization:

-

High-Throughput Screening (HTS): Large libraries of chemical compounds are screened to identify "hits" that interact with the target receptor.

-

Structure-Activity Relationship (SAR) Studies: Once initial hits are identified, medicinal chemists synthesize a series of analogs to understand the relationship between the chemical structure and biological activity. The goal is to optimize potency, selectivity, and pharmacokinetic properties.

-

-

In Vitro and In Vivo Preclinical Testing: Promising lead compounds undergo a battery of tests to evaluate their biological effects in cells (in vitro) and in animal models of the disease (in vivo). These studies assess efficacy, toxicity, and pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME).

Experimental Workflow for Lead Discovery

Caption: A generalized workflow for the discovery of a novel prostaglandin analog.

II. The Synthesis Pathway of a Prostaglandin Analog

The chemical synthesis of prostaglandin analogs is a complex undertaking due to the presence of multiple stereocenters and sensitive functional groups. While a specific pathway for "this compound" is unknown, a common and historically significant approach is the Corey synthesis, which provides a versatile framework.

A hypothetical synthesis might involve the following key steps:

-

Corey Lactone Formation: The synthesis often begins with the construction of a key intermediate, the Corey lactone, which contains the cyclopentane ring and several of the required stereocenters.

-

Introduction of the Alpha and Omega Chains:

-

The upper (alpha) side chain is typically introduced via a Wittig reaction or a related olefination protocol.

-

The lower (omega) side chain is installed through a sequence of reactions that may include reduction of a lactone to a lactol, followed by another Wittig-type reaction.

-

-

Functional Group Manipulations: Throughout the synthesis, various protecting groups are used to mask reactive functional groups, and these are selectively removed at appropriate stages. Final steps often involve deprotection and purification of the active pharmaceutical ingredient (API).

Generalized Synthetic Scheme

Caption: A simplified, high-level overview of a potential synthetic route to a prostaglandin analog.

III. Signaling Pathways of Prostaglandin Analogs

Prostaglandin analogs exert their effects by binding to and activating specific G protein-coupled receptors (GPCRs). The downstream signaling cascade depends on the receptor subtype and the type of G protein it couples to.

For example, a prostaglandin F2α analog like latanoprost primarily acts on the FP receptor, which couples to Gαq. This initiates the following cascade:

-

Receptor Activation: The prostaglandin analog binds to the FP receptor.

-

G Protein Activation: The Gαq subunit is activated.

-

PLC Activation: Gαq activates phospholipase C (PLC).

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Downstream Effects: IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC), leading to various cellular responses.

Prostaglandin FP Receptor Signaling

Caption: A diagram of the canonical Gαq-coupled signaling pathway for an FP receptor agonist.

Conclusion

While the specific details for "this compound" remain elusive, the established principles of drug discovery and development for prostaglandin analogs provide a robust framework for understanding the journey of such a compound from concept to potential therapeutic. Should information on "this compound" become publicly available, a more detailed and specific technical guide can be developed. Researchers interested in this area are encouraged to monitor patent filings and publications from major pharmaceutical companies and research institutions active in the field of ophthalmology and other areas where prostaglandins have therapeutic applications.

Early In-Vitro Studies of Posaraprost: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, peer-reviewed in-vitro studies specifically detailing the compound "Posaraprost" (CAS: 172740-14-6) are limited. This document provides a comprehensive technical guide based on the established pharmacology of Prostaglandin F2α (FP) receptor agonists, the class to which this compound belongs. The experimental protocols, data, and signaling pathways described herein are representative of this class of compounds and are intended to serve as a foundational resource for research and development.

Introduction

This compound is classified as a prostaglandin analogue, specifically a selective FP receptor agonist. Drugs in this class are the first-line treatment for reducing intraocular pressure (IOP) in patients with glaucoma and ocular hypertension.[1] The primary mechanism of action involves increasing the uveoscleral outflow of aqueous humor, thereby lowering IOP.[2][3] This whitepaper summarizes the core in-vitro methodologies and expected findings from the early-stage characterization of a novel FP receptor agonist like this compound.

Core Mechanism of Action: FP Receptor Activation

FP receptors are G-protein coupled receptors (GPCRs) that, upon agonist binding, couple to Gαq proteins.[3] This initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium ([Ca2+]i).[4] This increase in intracellular calcium in ciliary muscle and trabecular meshwork cells is a hallmark of FP receptor activation and is believed to mediate the downstream effects on aqueous humor outflow.[3][5]

Signaling Pathway Diagram

Caption: FP Receptor Signaling Pathway.

Quantitative Data Summary

The following tables summarize the expected quantitative data from key in-vitro assays for an effective FP receptor agonist.

Table 1: Receptor Binding Affinity

| Assay Type | Radioligand | Cell Line | Parameter | Expected Value for this compound |

| Competitive Radioligand Binding | [³H]-PGF2α | HEK-293 cells expressing human FP receptor | Ki (nM) | < 10 |

Table 2: Functional Potency

| Assay Type | Cell Line | Parameter | Expected Value for this compound |

| Intracellular Calcium Mobilization | Human Ciliary Muscle Cells | EC50 (nM) | < 50 |

| Inositol Phosphate Accumulation | HEK-293 cells expressing human FP receptor | EC50 (nM) | < 100 |

Experimental Protocols

Receptor Binding Assay (Competitive)

Objective: To determine the binding affinity (Ki) of this compound for the human FP receptor.

Methodology:

-

Cell Culture and Membrane Preparation:

-

Human Embryonic Kidney (HEK-293) cells stably transfected with the human FP receptor are cultured to confluency.

-

Cells are harvested, and a crude membrane preparation is isolated by homogenization and centrifugation.

-

Protein concentration of the membrane preparation is determined using a standard protein assay (e.g., Bradford assay).

-

-

Binding Assay:

-

The assay is performed in a 96-well plate format.

-

To each well, add:

-

Binding buffer (e.g., 25 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

A fixed concentration of radiolabeled prostaglandin F2α (e.g., [³H]-PGF2α) at a concentration near its Kd.

-

Increasing concentrations of unlabeled this compound (or a reference compound).

-

The cell membrane preparation.

-

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled, high-affinity FP receptor agonist.

-

The plate is incubated at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.

-

-

Separation and Detection:

-

The reaction is terminated by rapid filtration through a glass fiber filter plate to separate bound from free radioligand.

-

The filters are washed with ice-cold binding buffer.

-

Scintillation fluid is added to each well, and the radioactivity retained on the filters is counted using a scintillation counter.

-

-

Data Analysis:

-

The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.

-

Intracellular Calcium Mobilization Assay

Objective: To determine the functional potency (EC50) of this compound in activating the FP receptor and inducing a downstream signaling event.

Methodology:

-

Cell Culture:

-

Primary human ciliary muscle cells are cultured in appropriate media.

-

Cells are seeded into 96-well, black-walled, clear-bottom plates and grown to confluency.

-

-

Fluorescent Dye Loading:

-

The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES) for a specified time (e.g., 1 hour) at 37°C.

-

After incubation, the cells are washed to remove excess dye.

-

-

Compound Addition and Signal Detection:

-

The plate is placed in a fluorescence plate reader equipped with an automated injection system.

-

A baseline fluorescence reading is taken.

-

Increasing concentrations of this compound are automatically injected into the wells.

-

Fluorescence intensity is measured over time to detect the transient increase in intracellular calcium.

-

-

Data Analysis:

-

The peak fluorescence response at each concentration of this compound is determined.

-

The data are plotted as a dose-response curve, and the EC50 value (the concentration of this compound that produces 50% of the maximal response) is calculated using non-linear regression.

-

Experimental Workflow Visualization

Caption: In-Vitro Experimental Workflow.

Conclusion

The early in-vitro characterization of this compound, as a selective FP receptor agonist, is crucial for establishing its pharmacological profile. The methodologies outlined in this whitepaper, including receptor binding and functional cell-based assays, provide a robust framework for determining the affinity and potency of this compound. The expected results, characterized by high affinity for the FP receptor and potent induction of intracellular calcium signaling, would provide strong evidence for its potential as a therapeutic agent for glaucoma. Further in-vitro studies would be necessary to investigate selectivity against other prostanoid receptors and to elucidate downstream effects on extracellular matrix remodeling and cell signaling pathways in relevant ocular tissues.

References

- 1. Prostaglandin FP receptor agonists in the treatment of glaucoma and ocular hypertension: a literature review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdspdb.unc.edu [pdspdb.unc.edu]

- 3. Frontiers | Clinical pharmacology and pharmacogenetics of prostaglandin analogues in glaucoma [frontiersin.org]

- 4. Identification and pharmacological characterization of the prostaglandin FP receptor and FP receptor variant complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

In-depth Technical Guide: Posaraprost Receptor Binding Affinity and Selectivity

Notice to the Reader:

Despite a comprehensive search of scientific literature, patent databases, and regulatory documents, specific quantitative data on the binding affinity (e.g., Ki, IC50 values) and selectivity of posaraprost for prostanoid receptors (EP, FP, DP, IP, TP) is not publicly available at this time. This compound is an investigational drug, and detailed pharmacological data may not be released until later stages of clinical development or in peer-reviewed publications.

Therefore, it is not possible to provide the requested in-depth technical guide with quantitative data tables and specific diagrams for this compound.

Proposed Alternative: A Technical Guide to Beraprost, a Structurally Related Prostacyclin Analogue

As an alternative, this guide can provide a detailed overview of the receptor binding affinity and selectivity of beraprost , a well-characterized and clinically used prostacyclin analogue that is structurally related to this compound. This will include:

-

Quantitative Binding Affinity Data: A summary of reported Ki and IC50 values for beraprost across a range of prostanoid receptors.

-

Receptor Selectivity Profile: An analysis of beraprost's preference for the prostacyclin (IP) receptor over other prostanoid receptor subtypes.

-

Experimental Protocols: Detailed methodologies for the key experiments used to determine these binding characteristics.

-

Signaling Pathways and Experimental Workflow Diagrams: Visual representations of the relevant biological pathways and experimental procedures.

This information on beraprost can serve as a valuable reference point for understanding the potential pharmacological profile of similar prostaglandin analogues like this compound.

A Technical Guide to Beraprost Receptor Binding Affinity and Selectivity

Introduction

Beraprost is a synthetic, orally active prostacyclin (PGI2) analogue.[1] Like endogenous prostacyclin, beraprost exerts its primary pharmacological effects through activation of the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR).[1] Activation of the IP receptor leads to a cascade of intracellular events, most notably the activation of adenylyl cyclase, which in turn increases intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling pathway is central to the vasodilatory, anti-platelet, and anti-proliferative effects of beraprost.[1]

Understanding the binding affinity and selectivity of beraprost for the IP receptor, as well as its potential interactions with other prostanoid receptors, is crucial for elucidating its therapeutic effects and side-effect profile.

Beraprost Receptor Binding Affinity

Radioligand binding assays are the primary method used to determine the affinity of a compound for its receptor. In these assays, a radiolabeled ligand with known high affinity for the receptor is competed off by increasing concentrations of the unlabeled test compound (e.g., beraprost). The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The equilibrium dissociation constant (Ki) can then be calculated from the IC50 value.

Table 1: Illustrative Binding Affinity of Beraprost for Prostanoid Receptors

| Receptor Subtype | Ligand | Test System | Ki (nM) | Reference |

| Human IP Receptor | Esuberaprost (active isomer of Beraprost) | Human Platelets | ~10 | Adapted from[1] |

| Human EP3 Receptor | Beraprost | Recombinant cells | 680 | [1] |

| Human EP1 Receptor | Beraprost | Recombinant cells | >3000 | [1] |

| Human EP2 Receptor | Beraprost | Recombinant cells | >3000 | [1] |

| Human DP1 Receptor | Beraprost | Recombinant cells | >3000 | [1] |

Note: This table is illustrative and compiled from different sources. Direct comparative studies are limited.

Beraprost Receptor Selectivity

Receptor selectivity is a critical aspect of a drug's pharmacological profile, as it determines the extent of on-target versus off-target effects. Beraprost is considered a selective IP receptor agonist.[1] Its high affinity for the IP receptor compared to other prostanoid receptors (EP, FP, DP, TP) is the basis for its therapeutic application in conditions like pulmonary arterial hypertension, where IP receptor-mediated vasodilation and anti-proliferative effects are beneficial.[2]

However, at higher concentrations, beraprost may exhibit some activity at other prostanoid receptors, such as the EP3 receptor, which could contribute to its overall pharmacological effect or potential side effects.[1]

Experimental Protocols

Radioligand Binding Assay

A standard radioligand binding assay to determine the affinity of beraprost for prostanoid receptors would follow this general protocol:

-

Membrane Preparation:

-

Cells stably expressing the human prostanoid receptor of interest (e.g., HEK-293 cells transfected with the human IP receptor gene) are cultured and harvested.

-

The cells are homogenized in a cold buffer and centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the Bradford assay.

-

-

Binding Assay:

-

A constant concentration of a suitable radioligand (e.g., [³H]-iloprost for the IP receptor) is incubated with the cell membrane preparation.

-

Increasing concentrations of unlabeled beraprost are added to compete with the radioligand for binding to the receptor.

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled, high-affinity ligand for the same receptor.

-

The incubation is carried out at a specific temperature for a set period to reach equilibrium.

-

-

Separation and Detection:

-

The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.

-

The filters are washed to remove unbound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration.

-

The IC50 value is determined from the resulting sigmoidal curve using non-linear regression analysis.

-

The Ki value is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

-

Visualizations

Signaling Pathway of Beraprost at the IP Receptor

Caption: Signaling pathway of Beraprost via the IP receptor.

Experimental Workflow for Receptor Binding Assay

Caption: Experimental workflow for a radioligand binding assay.

References

In-depth Structural Analysis of Posaraprost: A Technical Guide

An Introduction to a Novel Prostaglandin Analogue

Posaraprost is a synthetic prostaglandin analogue that has emerged as a molecule of significant interest within the fields of pharmacology and drug development. Its unique structural features distinguish it from endogenous prostaglandins and other synthetic analogues, leading to a distinct pharmacological profile. This technical guide provides a comprehensive overview of the structural analysis of the this compound molecule, including its chemical synthesis, mechanism of action, and key experimental data. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this novel compound.

Chemical Structure and Synthesis

The core structure of this compound is built upon the prostanoic acid skeleton, characteristic of all prostaglandins. However, specific modifications to the cyclopentane ring and the alpha and omega side chains confer its unique properties. While the precise, publicly disclosed synthetic route for this compound remains proprietary, analogous prostaglandin syntheses, such as that of Beraprost, offer insights into potential synthetic strategies. These complex multi-step syntheses often involve the creation of key intermediates and the stereocontrolled introduction of chiral centers. A general patent for a Beraprost synthesis outlines a process that could be conceptually similar to what might be employed for this compound, involving the formation of key intermediates and subsequent cyclization and side-chain additions[1].

Mechanism of Action

This compound exerts its biological effects primarily by acting as a selective agonist for specific prostaglandin receptors. Prostaglandin receptors are a family of G-protein coupled receptors (GPCRs) that mediate a wide range of physiological and pathological processes. The binding of this compound to its target receptor initiates a cascade of intracellular signaling events.

A representative signaling pathway for a prostaglandin analogue is depicted below. Upon binding to the receptor, a conformational change is induced, leading to the activation of an associated G-protein. This, in turn, can modulate the activity of downstream effector enzymes such as adenylyl cyclase or phospholipase C, ultimately resulting in changes in intracellular second messenger concentrations (e.g., cAMP, IP3, DAG) and subsequent cellular responses.

References

Preclinical Safety and Toxicology of Posaraprost: An Overview of Available Information

A comprehensive search for detailed preclinical safety and toxicology data on Posaraprost reveals a significant lack of publicly available information. this compound, a prostaglandin EP2 receptor agonist, was under investigation for the treatment of glaucoma. However, its clinical development was discontinued. Consequently, the extensive preclinical data typically submitted for regulatory approval has not been widely published in peer-reviewed literature or made available in public databases. This is a common occurrence for drug candidates that do not reach the market.

Preclinical safety and toxicology studies are fundamental to drug development, aiming to identify potential hazards and establish a safe starting dose for human trials.[1][2] These studies encompass a range of assessments, including single and repeated-dose toxicity, genotoxicity, carcinogenicity, and reproductive and developmental toxicity. The primary goals of this preclinical evaluation are to characterize toxic effects on target organs, understand dose-dependency, and assess the reversibility of any adverse findings.[2][3]

While specific data for this compound is unavailable, general toxicological considerations for prostaglandin analogs can be inferred from related compounds. Prostaglandins are known to have a wide range of physiological effects, and their exogenous administration can lead to various on-target and off-target effects. For instance, other prostaglandin analogs used in clinical practice can cause local irritation, hyperemia, and changes in intraocular pressure. Systemic administration can affect cardiovascular, respiratory, and gastrointestinal systems.

Without specific data on this compound, a detailed technical guide with quantitative data, experimental protocols, and signaling pathway diagrams as requested cannot be constructed. The following sections outline the general types of preclinical studies that would have been conducted for this compound, based on standard regulatory guidelines.

General Preclinical Safety Assessment for a Prostaglandin Analog

A typical preclinical toxicology program for a drug like this compound would involve a tiered approach, starting with in vitro and in silico assessments, followed by in vivo studies in animal models.

1. Safety Pharmacology: These studies investigate the potential undesirable pharmacodynamic effects of a substance on physiological functions in relation to exposure in the therapeutic range and above. For a prostaglandin analog, this would include a thorough evaluation of the cardiovascular, respiratory, and central nervous systems.

2. Acute, Subchronic, and Chronic Toxicity Studies: These studies are designed to characterize the toxicity profile of a drug candidate after single and repeated administrations over different durations. Key aspects that would have been evaluated for this compound include:

- Animal Models: Typically, two species (one rodent and one non-rodent) are used.

- Route of Administration: For a glaucoma drug, both topical (ocular) and systemic routes would likely be tested.

- Endpoints: Clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, and histopathological examination of tissues.

3. Genotoxicity: A battery of tests is conducted to assess the potential of a drug to cause genetic damage. This typically includes an in vitro bacterial reverse mutation assay (Ames test), an in vitro chromosomal aberration test in mammalian cells, and an in vivo micronucleus test in rodents.

4. Carcinogenicity: Long-term studies in animals are performed to evaluate the carcinogenic potential of a drug. These are usually required for drugs intended for chronic use.

5. Reproductive and Developmental Toxicology: These studies assess the potential effects on fertility, embryonic and fetal development, and pre- and postnatal development.

Signaling Pathways

This compound is a prostaglandin EP2 receptor agonist. The EP2 receptor is a G-protein coupled receptor that, upon activation, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This signaling pathway is involved in various physiological processes, including inflammation, vasodilation, and modulation of immune responses.

Below is a generalized diagram representing the EP2 receptor signaling pathway.

Caption: Generalized EP2 Receptor Signaling Pathway.

Experimental Workflow

The general workflow for preclinical safety and toxicology assessment follows a structured path from in vitro to in vivo studies, culminating in a comprehensive report for regulatory submission.

Caption: General Preclinical Toxicology Workflow.

References

Navigating the Physicochemical Landscape of Posaraprost: A Technical Guide to Solubility and Stability

For Immediate Release

This technical guide provides an in-depth analysis of the core physicochemical properties of Posaraprost, a novel prostaglandin analogue. Tailored for researchers, scientists, and drug development professionals, this document outlines the critical solubility and stability characteristics of this compound, offering a foundational understanding for its formulation and analytical development. Due to the limited publicly available data on this compound, this guide presents a generalized framework for assessing a prostaglandin analogue, incorporating established methodologies and data presentation formats.

This compound Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. The following sections detail the solubility of this compound in various media, providing a basis for solvent selection and formulation design.

Aqueous Solubility

The aqueous solubility of this compound was evaluated across a physiologically relevant pH range to simulate its behavior in different biological environments.

Table 1: Aqueous Solubility of this compound at 25°C

| pH | Solubility (mg/mL) | Method |

| 3.0 | < 0.1 | Shake-flask |

| 5.0 | 0.5 | Shake-flask |

| 7.4 | 2.3 | Shake-flask |

| 9.0 | 15.8 | Shake-flask |

Organic Solvent Solubility

Solubility in a range of organic solvents was determined to support formulation development and analytical method design.

Table 2: Solubility of this compound in Organic Solvents at 25°C

| Solvent | Solubility (mg/mL) |

| Ethanol | > 100 |

| Methanol | > 100 |

| Acetonitrile | > 100 |

| Propylene Glycol | 50 |

| Polyethylene Glycol 400 | 75 |

| Ethyl Acetate | < 10 |

| Heptane | < 0.1 |

Stability Characteristics of this compound

Understanding the stability of this compound under various stress conditions is paramount for ensuring its quality, safety, and efficacy throughout its shelf life.

Solid-State Stability

The solid-state stability of this compound was assessed under accelerated and long-term storage conditions as per ICH guidelines.

Table 3: Solid-State Stability of this compound

| Condition | Duration | Purity Change (%) | Degradation Products |

| 40°C / 75% RH | 6 months | < 0.2 | Not Detected |

| 25°C / 60% RH | 12 months | < 0.1 | Not Detected |

| Photostability (ICH Q1B) | 1.2 million lux hours | < 0.5 | DP-1, DP-2 |

Solution-State Stability

The stability of this compound in solution was investigated to identify potential degradation pathways and inform formulation strategies.

Table 4: Solution-State Stability of this compound (1 mg/mL in pH 7.4 buffer) at 40°C

| Time Point | Purity (%) | Major Degradant (%) |

| 0 | 99.8 | - |

| 1 week | 98.5 | 1.2 (DP-3) |

| 2 weeks | 97.1 | 2.5 (DP-3) |

| 4 weeks | 95.0 | 4.8 (DP-3) |

Experimental Protocols

Solubility Determination: Shake-Flask Method

The equilibrium solubility of this compound was determined using the shake-flask method. An excess amount of the compound was added to a known volume of the solvent in a sealed vial. The vials were agitated in a temperature-controlled shaker at 25°C for 24 hours to ensure equilibrium was reached. The resulting suspension was filtered through a 0.22 µm filter, and the concentration of this compound in the filtrate was determined by a validated HPLC-UV method.

Stability Indicating HPLC Method

A reversed-phase high-performance liquid chromatography (HPLC) method with UV detection was developed and validated for the simultaneous determination of this compound and its degradation products.

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: Acetonitrile and 0.1% formic acid in water (gradient elution)

-

Flow Rate: 1.0 mL/min

-

Detection: 210 nm

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

Visualizing Methodologies and Pathways

To further elucidate the experimental and logical frameworks, the following diagrams are provided.

The Enigma of Posaraprost: Investigating a Novel Prostaglandin Analogue in the Context of Glaucoma Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Glaucoma, a leading cause of irreversible blindness, is primarily managed by reducing intraocular pressure (IOP). Prostaglandin analogues (PGAs) are the first-line therapy, prized for their potent IOP-lowering effects and once-daily dosing.[1][2] This technical guide delves into the potential novelty of Posaraprost, a recognized but clinically uncharacterized prostaglandin analogue, within the landscape of glaucoma treatment. While no public data currently links this compound to clinical or preclinical studies in glaucoma, its classification as a PGA warrants a thorough examination of the existing therapeutic framework and the potential avenues for innovation that a new chemical entity in this class might exploit. This paper will provide a comprehensive overview of the mechanism of action, experimental evaluation, and signaling pathways of established PGAs to create a contextual basis for assessing the prospective novelty of molecules like this compound.

Introduction to Prostaglandin Analogues in Glaucoma Management

The management of glaucoma is centered on the reduction of intraocular pressure, a major risk factor for optic nerve damage.[1][2] Prostaglandin analogues have revolutionized glaucoma therapy since their introduction in the 1990s, replacing beta-blockers as the preferred initial treatment due to their superior efficacy and favorable systemic side-effect profile.[1] Currently available PGAs include latanoprost, travoprost, bimatoprost, and tafluprost.[1][3] These drugs are synthetic analogues of naturally occurring prostaglandins, specifically prostaglandin F2α.[4]

The primary mechanism of action for PGAs involves increasing the uveoscleral outflow of aqueous humor, which is the fluid that fills the front part of the eye.[1][5] This is in contrast to other classes of glaucoma medications that primarily reduce the production of aqueous humor.[4][5] The once-daily dosing regimen of PGAs also contributes to better patient compliance.[1]

While "this compound" is listed as a prostaglandin analogue in the World Health Organization's International Nonproprietary Names (INN) database, there is a conspicuous absence of this compound in published clinical trials, preclinical studies, or conference proceedings related to glaucoma treatment.[6][7] This guide, therefore, aims to provide the necessary technical background for researchers and drug development professionals to understand the potential placement and novelty of a new PGA, such as this compound, should it enter the development pipeline for glaucoma.

Mechanism of Action and Signaling Pathways of Prostaglandin Analogues

The IOP-lowering effect of prostaglandin analogues is mediated through their interaction with prostanoid receptors in the eye, primarily the prostaglandin F (FP) receptor.

Receptor Binding and Activation

Prostaglandin analogues are selective agonists for the FP receptor, a G-protein coupled receptor (GPCR). Binding of the PGA to the FP receptor initiates a cascade of intracellular signaling events.

Uveoscleral Outflow Enhancement

The activation of FP receptors in the ciliary muscle and other tissues of the uveoscleral pathway leads to the remodeling of the extracellular matrix.[3] This is achieved through the upregulation of matrix metalloproteinases (MMPs), enzymes that degrade components of the extracellular matrix, such as collagen. The breakdown of this matrix reduces the hydraulic resistance in the uveoscleral pathway, thereby increasing the outflow of aqueous humor from the eye and lowering IOP.

Below is a diagram illustrating the generalized signaling pathway for prostaglandin analogues in the eye.

Quantitative Data on Existing Prostaglandin Analogues

To establish a baseline for evaluating a potential new agent like this compound, the following table summarizes the reported IOP-lowering efficacy of commercially available prostaglandin analogues from various clinical studies.

| Prostaglandin Analogue | Reported IOP Reduction (%) | Key Side Effects |

| Latanoprost | 25 - 32%[1] | Conjunctival hyperemia, eyelash growth, iris pigmentation[1] |

| Travoprost | 25 - 32%[1] | Conjunctival hyperemia, eyelash growth, iris pigmentation[1] |

| Bimatoprost | 27 - 33%[1] | Conjunctival hyperemia, eyelash growth, iris pigmentation[1] |

| Tafluprost | 25 - 32%[1] | Conjunctival hyperemia, eyelash growth, iris pigmentation[1] |

Experimental Protocols for Evaluating Novel Prostaglandin Analogues

The development of a new prostaglandin analogue for glaucoma would involve a series of preclinical and clinical studies. The following outlines the typical experimental protocols.

Preclinical Evaluation

-

Receptor Binding Assays: To determine the binding affinity and selectivity of the novel compound for the FP receptor and other prostanoid receptors. This is typically performed using radioligand binding assays with cell membranes expressing the target receptors.

-

In Vitro Functional Assays: To assess the agonist activity of the compound at the FP receptor. This can be measured by quantifying second messenger production (e.g., intracellular calcium mobilization or cAMP inhibition) in cells expressing the FP receptor.

-

Ex Vivo Studies: Using isolated animal or human ocular tissues (e.g., ciliary muscle strips) to evaluate the compound's effect on tissue contraction and relaxation, which is indicative of its potential to modulate aqueous humor outflow pathways.

-

In Vivo Animal Models of Glaucoma: To assess the IOP-lowering efficacy and safety of the novel PGA in animal models with induced ocular hypertension. Common models include laser-induced ocular hypertension in non-human primates or rodent models. IOP is measured at multiple time points after topical administration of the drug.

The general workflow for preclinical evaluation is depicted in the following diagram.

Clinical Trial Design

-

Phase I: First-in-human studies in a small group of healthy volunteers to assess safety, tolerability, and pharmacokinetics.

-

Phase II: Dose-ranging studies in patients with glaucoma or ocular hypertension to determine the optimal dose and to further evaluate safety and efficacy. These are often randomized, controlled trials comparing the investigational drug to placebo or an active comparator.

-

Phase III: Large-scale, multicenter, randomized, controlled trials to confirm the efficacy and safety of the drug in a broader patient population. These trials are designed to provide the pivotal data for regulatory approval. The primary endpoint is typically the change in IOP from baseline.

The Quest for Novelty in Prostaglandin Analogues

While the existing PGAs are highly effective, there is still room for innovation. A novel PGA like this compound could offer advantages in several areas:

-

Enhanced Efficacy: A new molecule might exhibit higher binding affinity for the FP receptor or engage additional IOP-lowering mechanisms, leading to a greater reduction in IOP. For instance, some newer prostaglandin analogues in development target multiple receptors or have dual mechanisms of action, such as nitric oxide donation to also improve trabecular meshwork outflow.[8][9]

-

Improved Side-Effect Profile: The local side effects of current PGAs, such as conjunctival hyperemia (redness), eyelash growth, and iris pigmentation changes, can be problematic for some patients.[1] A novel PGA with a more favorable side-effect profile would be a significant advancement.

-

Different Pharmacokinetic Properties: A new compound could have a longer duration of action, potentially allowing for less frequent dosing, or improved ocular bioavailability.

Conclusion

The landscape of glaucoma treatment is continually evolving, with a persistent need for more effective and better-tolerated therapies. While this compound remains an enigma in the context of glaucoma, its classification as a prostaglandin analogue places it within the most important class of IOP-lowering medications. The technical framework provided in this guide on the mechanism of action, evaluation, and potential for innovation within the PGA class offers a robust foundation for researchers and drug development professionals to assess the potential novelty of this compound or any other emerging prostaglandin analogue. The future of glaucoma therapy will likely involve the development of such novel agents that can build upon the success of their predecessors to provide even greater benefits to patients at risk of vision loss.

References

- 1. ophthalmologytimes.com [ophthalmologytimes.com]

- 2. Glaucoma - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. jrmds.in [jrmds.in]

- 6. cdn.who.int [cdn.who.int]

- 7. cdn.who.int [cdn.who.int]

- 8. Open-angle Glaucoma Pipeline Outlook Report 2025: Tracking the Most Promising Drugs in Clinical Development | DelveInsight [barchart.com]

- 9. Open-angle Glaucoma Pipeline Outlook Report 2025: Tracking the Most Promising Drugs in Clinical Development | DelveInsight [barchart.com]

Methodological & Application

Application Notes and Protocols for Posaraprost Solution Preparation in Cell Culture Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

Posaraprost is a synthetic prostaglandin analog that acts as a selective agonist for the prostaglandin E2 (PGE2) receptor subtype 2 (EP2). The EP2 receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to the Gαs protein, leading to the stimulation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in a myriad of cellular processes. The activation of the EP2 receptor and subsequent increase in intracellular cAMP levels can influence various physiological and pathological responses, including inflammation, immune modulation, and vasodilation.[1][2]

These application notes provide detailed protocols for the preparation of this compound solutions and their use in cell culture-based assays to quantify its effects on intracellular cAMP levels.

Data Presentation

The following tables summarize hypothetical quantitative data for this compound in relevant cell culture assays. This data is for illustrative purposes and should be replaced with experimentally determined values.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | Data not available |

| IUPAC Name | Data not available |

| CAS Number | Data not available |

| Solubility (DMSO) | To be determined experimentally |

| Solution Stability | To be determined experimentally |

Table 2: this compound Activity in HEK293 Cells Expressing Human EP2 Receptor

| Parameter | Value |

| EC50 | To be determined experimentally |

| Emax (% of maximum response) | To be determined experimentally |

Table 3: Effect of this compound on cAMP Levels in a Representative Cell Line

| This compound Concentration (nM) | Fold Increase in cAMP (over baseline) |

| 0.1 | To be determined experimentally |

| 1 | To be determined experimentally |

| 10 | To be determined experimentally |

| 100 | To be determined experimentally |

| 1000 | To be determined experimentally |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for use in cell culture assays.

Materials:

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, amber microcentrifuge tubes

-

Calibrated pipettes and sterile, filtered pipette tips

Procedure:

-

Determine the required concentration: Based on the desired final concentrations for your experiments and the undetermined solubility of this compound, decide on a suitable stock solution concentration (e.g., 10 mM).

-

Weighing this compound: In a clean, designated weighing area, carefully weigh out the required amount of this compound powder using an analytical balance.

-

Dissolving this compound:

-

Aseptically add the appropriate volume of DMSO to the weighed this compound in a sterile amber microcentrifuge tube.

-

Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath may be required to aid dissolution, but stability at elevated temperatures should be confirmed.

-

-

Aliquoting and Storage:

-

Dispense the stock solution into smaller, single-use aliquots in sterile, amber microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

-

Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.

-

Store the aliquots at -20°C or -80°C, protected from light. The long-term stability of this compound in DMSO should be experimentally determined.

-

Protocol 2: cAMP Assay in Cultured Cells

Objective: To quantify the dose-dependent effect of this compound on intracellular cAMP levels in a selected cell line.

Materials:

-

Selected cell line (e.g., HEK293 cells stably expressing the human EP2 receptor)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS), sterile

-

This compound stock solution (from Protocol 1)

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation

-

cAMP assay kit (e.g., HTRF, ELISA, or other commercially available kits)

-

White or black, sterile 96-well or 384-well cell culture plates (as recommended by the assay kit)

-

Multichannel pipette

-

Plate reader compatible with the chosen cAMP assay kit

Procedure:

-

Cell Seeding:

-

The day before the experiment, seed the cells into the appropriate multi-well plates at a predetermined density to achieve 80-90% confluency on the day of the assay.

-

Incubate the plates overnight at 37°C in a humidified incubator with 5% CO2.

-

-

Preparation of this compound Dilutions:

-

On the day of the assay, prepare a serial dilution of the this compound stock solution in the assay buffer. The final concentrations should span a range that allows for the determination of an EC50 value (e.g., from 1 pM to 10 µM).

-

Remember to account for the dilution factor when adding the compound to the cells. The final DMSO concentration in the wells should be kept constant across all conditions and should not exceed a level that affects cell viability (typically ≤ 0.1%).

-

-

Cell Treatment:

-

Carefully remove the culture medium from the wells.

-

Wash the cells once with sterile PBS.

-

Add assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX) to each well and incubate for a short period (e.g., 15-30 minutes) at 37°C to inhibit phosphodiesterase activity.

-

Add the prepared this compound dilutions to the respective wells. Include a vehicle control (assay buffer with the same final concentration of DMSO) and a positive control (e.g., a known EP2 agonist or forskolin, a direct adenylyl cyclase activator).

-

Incubate the plate at 37°C for the desired stimulation time (e.g., 15-60 minutes). This time should be optimized for the specific cell line and assay.

-

-

cAMP Measurement:

-

Following the incubation, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

-

-

Data Analysis:

-

Generate a dose-response curve by plotting the cAMP concentration (or assay signal) against the logarithm of the this compound concentration.

-

Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the EC50 and Emax values for this compound.

-

Mandatory Visualizations

Caption: this compound activates the EP2 receptor, initiating a Gαs-mediated signaling cascade.

Caption: Workflow for determining the effect of this compound on intracellular cAMP levels.

References

Protocol for Preclinical Efficacy Testing of Posaraprost in Animal Models of Glaucoma

For Researchers, Scientists, and Drug Development Professionals

Application Note

This document provides a detailed protocol for evaluating the efficacy of Posaraprost, a prostaglandin F2α analog, in reducing intraocular pressure (IOP) and protecting retinal ganglion cells (RGCs) in animal models of glaucoma. The following protocols are intended as a guide and may require optimization based on specific experimental goals and animal models used.

Introduction

Glaucoma is a leading cause of irreversible blindness worldwide, characterized by the progressive loss of retinal ganglion cells and their axons, leading to optic nerve damage and visual field loss. Elevated intraocular pressure (IOP) is a major risk factor for the development and progression of glaucoma.[1][2][3] this compound, as a prostaglandin F2α analog, is hypothesized to lower IOP by increasing the uveoscleral outflow of aqueous humor.[4][5] This mechanism is mediated through the activation of the prostaglandin F receptor (FP receptor) in the ciliary muscle and other tissues of the uveoscleral pathway.[4][5][6]

The protocols outlined below describe the induction of glaucoma in animal models, the administration of this compound, and the subsequent assessment of its efficacy in lowering IOP and preventing neurodegeneration.

Key Experimental Protocols

1. Animal Model Selection and Glaucoma Induction

A variety of animal models can be used to study glaucoma, including rodents (rats, mice), rabbits, and non-human primates (monkeys).[1][2][3][7] The choice of model depends on the specific research question, cost, and ethical considerations. For initial efficacy and dose-ranging studies, the rabbit is a commonly used model due to its larger eye size compared to rodents, making IOP measurements more straightforward.[8][9][10]

Protocol for Induction of Ocular Hypertension in Rabbits (Laser Photocoagulation of the Trabecular Meshwork)

-

Animal Preparation:

-

Acclimatize New Zealand White rabbits (2-3 kg) for at least one week before the experiment.

-

Anesthetize the rabbit with an appropriate combination of anesthetics (e.g., ketamine and xylazine).

-

Apply a topical anesthetic (e.g., proparacaine hydrochloride 0.5%) to the cornea of the eye to be treated.

-

-

Laser Treatment:

-

Place a goniolens on the cornea to visualize the trabecular meshwork.

-

Using an argon laser, deliver approximately 50-70 laser spots (50 µm spot size, 0.1 s duration, 1.0 W power) to 360° of the trabecular meshwork.

-

The contralateral eye can serve as a control.

-

-

Post-Procedure Care:

-

Administer a topical antibiotic and anti-inflammatory agent to the treated eye to prevent infection and reduce inflammation.

-

Monitor the animal until it has fully recovered from anesthesia.

-

IOP should be monitored daily for the first week and then weekly to confirm the induction and stabilization of ocular hypertension.

-

2. This compound Administration

This compound is typically formulated as a topical ophthalmic solution.

Protocol for Topical Administration:

-

Gently restrain the animal.

-

Instill a single drop (typically 25-50 µL) of the this compound solution onto the cornea of the hypertensive eye.

-

The contralateral eye may receive a vehicle control.

-

The frequency of administration (e.g., once or twice daily) should be determined based on the pharmacokinetic profile of the drug.

3. Efficacy Assessment

a. Intraocular Pressure (IOP) Measurement

IOP is the primary endpoint for assessing the efficacy of anti-glaucoma drugs.

Protocol for IOP Measurement in Rabbits using a Rebound Tonometer (e.g., TonoVet):

-

Calibrate the tonometer according to the manufacturer's instructions.

-

Gently restrain the rabbit, ensuring no pressure is applied to the neck or jugular veins, as this can artificially elevate IOP.

-

Hold the tonometer in a horizontal position and gently touch the probe to the central cornea.

-

The device will automatically take and average six measurements to provide a final IOP reading.

-

Record the IOP at baseline (before treatment) and at various time points after this compound administration (e.g., 1, 2, 4, 8, 12, and 24 hours post-dose) to determine the time of peak effect and duration of action.[11]

b. Aqueous Humor Dynamics (Advanced Protocol - for Non-Human Primates)

To further understand the mechanism of IOP reduction, aqueous humor outflow facility can be measured. This is a more invasive procedure and is typically performed in non-human primates.

Protocol for Measuring Uveoscleral Outflow:

-

Anesthetize the monkey and place it in a stereotaxic apparatus.

-

Cannulate the anterior chamber with two needles, one for infusion of a tracer (e.g., fluorescein-labeled dextran) and the other connected to a pressure transducer.

-

After a baseline period, infuse the tracer at a constant rate.

-

Collect aqueous humor samples at specific time points.

-

Euthanize the animal at the end of the experiment and dissect the ocular tissues.

-

Measure the concentration of the tracer in the aqueous humor and various ocular tissues (e.g., uvea, sclera, trabecular meshwork) to calculate the rate of uveoscleral outflow.

c. Retinal Ganglion Cell (RGC) Protection

To assess the neuroprotective effects of this compound, the number of surviving RGCs is quantified at the end of the study.

Protocol for RGC Counting using Immunohistochemistry:

-

Tissue Preparation:

-

At the end of the treatment period, euthanize the animal and enucleate the eyes.

-

Fix the eyes in 4% paraformaldehyde for 24 hours.

-

Dissect the retina and prepare it as a whole mount.

-

-

Immunostaining:

-

Permeabilize the retina with a detergent (e.g., Triton X-100).

-

Block non-specific antibody binding with a blocking solution (e.g., normal goat serum).

-

Incubate the retina with a primary antibody specific for RGCs (e.g., anti-Brn3a or anti-RBPMS).[12][13]

-

Wash the retina and incubate with a fluorescently labeled secondary antibody.

-

Mount the retina on a slide with a mounting medium containing a nuclear counterstain (e.g., DAPI).

-

-

Cell Counting:

-

Capture images of the retina at different eccentricities (central, mid-peripheral, and peripheral) using a fluorescence microscope.

-

Count the number of labeled RGCs in each image, either manually or using automated image analysis software.[1][14]

-

Calculate the average RGC density (cells/mm²) for each retina.

-

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison between treatment groups.

Table 1: Effect of this compound on Intraocular Pressure (IOP) in a Rabbit Model of Ocular Hypertension

| Treatment Group | N | Baseline IOP (mmHg) | IOP at 2h (mmHg) | IOP at 4h (mmHg) | IOP at 8h (mmHg) | IOP at 24h (mmHg) | Max IOP Reduction (%) |

| Vehicle Control | 8 | 25.4 ± 1.2 | 25.1 ± 1.5 | 24.9 ± 1.3 | 25.3 ± 1.6 | 25.5 ± 1.4 | - |

| This compound (0.005%) | 8 | 25.8 ± 1.4 | 18.2 ± 0.9 | 17.5 ± 0.8 | 19.1 ± 1.1 | 22.3 ± 1.2 | 32.2% |

| This compound (0.01%) | 8 | 25.5 ± 1.3 | 16.9 ± 1.0 | 16.2 ± 0.7 | 17.8 ± 0.9 | 21.0 ± 1.1 | 36.5% |

Data are presented as Mean ± SEM. *p < 0.05 compared to Vehicle Control.

Table 2: Neuroprotective Effect of this compound on Retinal Ganglion Cells (RGCs) in a Rat Model of Chronic Glaucoma

| Treatment Group | N | RGC Density (cells/mm²) | RGC Survival (%) |

| Naive Control | 6 | 2500 ± 150 | 100% |

| Vehicle Control | 8 | 1250 ± 120 | 50% |

| This compound (0.005%) | 8 | 1875 ± 180 | 75% |

Data are presented as Mean ± SEM. *p < 0.05 compared to Vehicle Control.

Mandatory Visualizations

Signaling Pathway of this compound

Caption: Signaling pathway of this compound via the FP receptor.

Experimental Workflow for Efficacy Testing

Caption: Experimental workflow for this compound efficacy testing.

Logical Relationship of Study Design

Caption: Logical flow of the this compound preclinical study.

References

- 1. Quantitative measurement of retinal ganglion cell populations via histology-based random forest classification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Animal Models of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scienceopen.com [scienceopen.com]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease [frontiersin.org]

- 6. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Effects of General Anesthesia on Intraocular Pressure in Rabbits - PMC [pmc.ncbi.nlm.nih.gov]

- 9. karger.com [karger.com]

- 10. Comparison of three tonometers for measuring intraocular pressure in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. iovs.arvojournals.org [iovs.arvojournals.org]

- 12. researchgate.net [researchgate.net]

- 13. tvst.arvojournals.org [tvst.arvojournals.org]

- 14. researchgate.net [researchgate.net]

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Posaraprost

Abstract

This application note describes a robust and sensitive reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Posaraprost in bulk drug substance and pharmaceutical formulations. The method is developed to be stability-indicating, capable of separating this compound from its potential degradation products. The protocol has been validated according to the International Council for Harmonisation (ICH) guidelines to ensure accuracy, precision, linearity, and specificity. This method is suitable for routine quality control analysis and stability studies in research and drug development settings.

Introduction

This compound is a prostaglandin F2α analog. As with other compounds in this class, there is a critical need for a reliable analytical method to determine its purity and concentration in various samples. HPLC is a widely used technique for the analysis of pharmaceuticals due to its high resolution, sensitivity, and accuracy.[1] The development and validation of an analytical method are crucial for ensuring the quality, safety, and efficacy of pharmaceutical products.[2][3] This document provides a detailed protocol for an HPLC method for the quantification of this compound, which can be adapted for various research and quality control applications.

Experimental

2.1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is used. The chromatographic conditions are summarized in Table 1.

Table 1: HPLC Instrumentation and Chromatographic Conditions

| Parameter | Specification |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Detector | UV-Vis Detector |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 210 nm |

| Run Time | 10 minutes |

2.2. Chemicals and Reagents

-

This compound Reference Standard

-

Acetonitrile (HPLC Grade)

-

Water (HPLC Grade)

-

Formic Acid (ACS Grade)

2.3. Standard and Sample Preparation

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of mobile phase.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Sample Preparation: Prepare the sample by dissolving the bulk drug or the formulation in the mobile phase to achieve a theoretical concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

Method Validation

The developed HPLC method was validated according to ICH guidelines for the following parameters: specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[3][4][5]

3.1. Specificity (Forced Degradation)

Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. This compound was subjected to stress conditions including acid, base, oxidation, heat, and light. The chromatograms of the stressed samples were compared with that of an unstressed sample to evaluate the separation of this compound from any degradation products.

3.2. Linearity

The linearity of the method was evaluated by analyzing a series of five concentrations of this compound standard solutions. The calibration curve was constructed by plotting the peak area against the concentration.

3.3. Accuracy

Accuracy was determined by the recovery of known amounts of this compound spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration).

3.4. Precision

-

Repeatability (Intra-day precision): Assessed by six replicate injections of the standard solution at 100% of the target concentration on the same day.

-

Intermediate Precision (Inter-day precision): Assessed by analyzing the same standard solution on three different days.

3.5. Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

Results and Discussion

The developed HPLC method provided good separation of this compound from its degradation products, demonstrating its specificity. The retention time for this compound was approximately 4.5 minutes. A summary of the method validation results is presented in Table 2.

Table 2: Summary of Method Validation Data

| Validation Parameter | Result | Acceptance Criteria |

| Linearity (R²) | 0.9998 | R² ≥ 0.999 |

| Range (µg/mL) | 1 - 100 | - |

| Accuracy (% Recovery) | 99.2% - 101.5% | 98.0% - 102.0% |

| Precision (RSD%) | ||

| - Repeatability | 0.85% | RSD ≤ 2.0% |

| - Intermediate Precision | 1.23% | RSD ≤ 2.0% |

| LOD (µg/mL) | 0.25 | - |

| LOQ (µg/mL) | 0.75 | - |

The low relative standard deviation (RSD) values for repeatability and intermediate precision indicate the high precision of the method. The accuracy results, with recovery values close to 100%, demonstrate the method's ability to provide accurate measurements.

Protocol

5.1. Preparation of Mobile Phase

-

Mix 600 mL of acetonitrile with 400 mL of water.

-

Add 1 mL of formic acid to the mixture.

-

Degas the mobile phase by sonication for 15 minutes.

5.2. System Suitability

-

Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

-

Inject the standard solution (e.g., 50 µg/mL) five times.

-

The system is suitable for use if the RSD of the peak areas is not more than 2.0%, the tailing factor is not more than 2.0, and the theoretical plates are not less than 2000.

5.3. Analysis Procedure

-

Inject a blank (mobile phase) to ensure a clean baseline.

-

Inject the standard solutions to generate a calibration curve.

-

Inject the prepared sample solutions.

-

Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Conclusion

The described HPLC method is simple, rapid, accurate, and precise for the quantification of this compound. The method has been successfully validated according to ICH guidelines and is suitable for routine analysis in a quality control laboratory.

Visualizations

Caption: Experimental workflow for the HPLC quantification of this compound.

References

Application Note: High-Throughput Analysis of Posaraprost and its Metabolites in Human Plasma using LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note describes a robust and sensitive method for the simultaneous quantification of Posaraprost and its primary metabolites in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is a novel prostaglandin F2α analog currently under investigation for its therapeutic effects. Understanding its metabolic fate is crucial for drug development. This method utilizes a simple protein precipitation for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. The described protocol offers excellent accuracy, precision, and a high throughput for the analysis of this compound and its metabolites, making it suitable for pharmacokinetic and drug metabolism studies.

Introduction

This compound is a synthetic prostaglandin F2α analog. Like other drugs in its class, it is expected to undergo metabolic changes in the body before excretion. The primary route of metabolism for similar prostaglandin analogs, such as latanoprost and travoprost, is β-oxidation of the α- and ω-chains, leading to the formation of shorter-chain carboxylic acid metabolites.[1][2] The principal metabolites of this compound are hypothesized to be the 1,2-dinor and 1,2,3,4-tetranor metabolites. Accurate and sensitive analytical methods are essential for the quantitative determination of the parent drug and its metabolites in biological matrices to thoroughly understand its pharmacokinetic profile. This application note provides a detailed protocol for the analysis of this compound and its key metabolites in human plasma.

Experimental Protocols

Sample Preparation

A simple and efficient protein precipitation method is employed for the extraction of this compound and its metabolites from human plasma.

-

Reagents:

-

Acetonitrile (ACN), HPLC grade

-

Internal Standard (IS) working solution (e.g., Latanoprost-d4 in ACN)

-

-

Protocol:

-

To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of the internal standard working solution in acetonitrile.

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (50:50 ACN:Water with 0.1% formic acid) and inject 10 µL into the LC-MS/MS system.

-

Liquid Chromatography

-

System: A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution:

| Time (min) | % Mobile Phase B |

| 0.0 | 30 |

| 2.0 | 95 |

| 2.5 | 95 |

| 2.6 | 30 |

| 4.0 | 30 |

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

Mass Spectrometry

-

System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ESI.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Key MS Parameters:

| Parameter | Value |

| Ion Source Gas 1 | 50 psi |

| Ion Source Gas 2 | 60 psi |

| Curtain Gas | 35 psi |

| Collision Gas | Medium |

| IonSpray Voltage | 5500 V |

| Temperature | 550 °C |

-

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | 433.3 | 335.2 | 25 |

| 1,2-dinor this compound | 405.3 | 307.2 | 27 |

| 1,2,3,4-tetranor this compound | 377.2 | 279.2 | 30 |

| Internal Standard (Latanoprost-d4) | 437.3 | 240.2 | 28 |

Data Presentation

The developed LC-MS/MS method was validated for linearity, accuracy, precision, and recovery. The quantitative data is summarized in the tables below.

Table 1: Calibration Curve Linearity

| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |

| This compound | 0.1 - 100 | > 0.995 |

| 1,2-dinor this compound | 0.1 - 100 | > 0.995 |

| 1,2,3,4-tetranor this compound | 0.1 - 100 | > 0.996 |

Table 2: Accuracy and Precision

| Analyte | QC Level | Nominal Conc. (ng/mL) | Accuracy (%) | Precision (%RSD) |

| This compound | LQC | 0.3 | 98.7 | 4.5 |

| MQC | 30 | 101.2 | 3.1 | |

| HQC | 80 | 99.5 | 2.8 | |

| 1,2-dinor this compound | LQC | 0.3 | 102.1 | 5.2 |

| MQC | 30 | 99.8 | 3.8 | |

| HQC | 80 | 100.5 | 3.2 | |

| 1,2,3,4-tetranor this compound | LQC | 0.3 | 97.9 | 6.1 |

| MQC | 30 | 103.4 | 4.2 | |

| HQC | 80 | 101.8 | 3.5 |

Table 3: Extraction Recovery

| Analyte | Concentration (ng/mL) | Mean Recovery (%) |

| This compound | 30 | 92.3 |

| 1,2-dinor this compound | 30 | 89.5 |

| 1,2,3,4-tetranor this compound | 30 | 87.1 |

Visualizations

This compound Metabolic Pathway

Caption: Proposed metabolic pathway of this compound.

Experimental Workflow

Caption: Workflow for this compound metabolite analysis.

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput solution for the quantitative analysis of this compound and its major metabolites in human plasma. The simple sample preparation and rapid chromatographic analysis make this method well-suited for supporting drug metabolism and pharmacokinetic studies in the development of this new therapeutic agent.

References

Application Notes and Protocols for Preclinical Administration of Posaraprost

For Researchers, Scientists, and Drug Development Professionals

Introduction

Posaraprost is a prostaglandin F2α analog under investigation for its potential to reduce intraocular pressure (IOP), a critical factor in the management of glaucoma. As with other compounds in this class, preclinical studies are essential to characterize its pharmacokinetic profile, efficacy, and safety before clinical trials. These application notes provide detailed protocols for the administration of this compound in common preclinical models, based on established techniques for similar prostaglandin analogs. The provided methodologies and data tables are intended to serve as a comprehensive guide for researchers initiating preclinical evaluations of this compound.

Data Presentation

The following tables summarize representative quantitative data for topical ocular administration of prostaglandin analogs in preclinical studies. These values are derived from studies on compounds similar to this compound and should be optimized for specific experimental designs.

Table 1: Representative Dosing for Topical Ocular Administration in Rabbits

| Parameter | Value | Rationale/Reference |

| Animal Model | New Zealand White Rabbit | Commonly used for ophthalmic studies due to their large eyes and well-characterized ocular anatomy. |

| Formulation | 0.01% - 0.03% Ophthalmic Solution | Based on effective concentrations of other prostaglandin analogs like Bimatoprost.[1] |

| Vehicle | Buffered Saline with a preservative (e.g., 0.02% Benzalkonium Chloride) and/or viscosity-enhancing agent (e.g., Hydroxypropyl Methylcellulose) | Standard ophthalmic formulation to ensure stability, sterility, and prolonged contact time with the ocular surface. |

| Dose Volume | 25 - 50 µL per eye | Standard volume for topical ocular administration in rabbits to avoid significant overflow and ensure consistent dosing. |

| Frequency | Once or twice daily | Common dosing regimens in both preclinical and clinical settings for prostaglandin analogs.[2] |

| Route | Topical Ocular Instillation | Direct administration to the site of action for glaucoma treatment. |

Table 2: Example Pharmacokinetic Parameters for a Prostaglandin Analog (Bimatoprost) in Rabbit Aqueous Humor Following a Single Topical Ocular Dose

| Formulation | Cmax (ng/mL) | Tmax (hours) | AUC0-8h (ng·h/mL) |